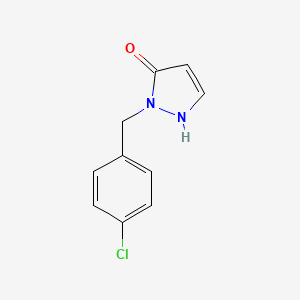

1-(4-Chloro-benzyl)-pyrazol-5-one

説明

特性

分子式 |

C10H9ClN2O |

|---|---|

分子量 |

208.64 g/mol |

IUPAC名 |

2-[(4-chlorophenyl)methyl]-1H-pyrazol-3-one |

InChI |

InChI=1S/C10H9ClN2O/c11-9-3-1-8(2-4-9)7-13-10(14)5-6-12-13/h1-6,12H,7H2 |

InChIキー |

ILEIMMUAGITIJQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1CN2C(=O)C=CN2)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Similar Pyrazolone Derivatives

Structural Comparisons

Table 1: Bond Lengths (Å) in Selected Pyrazolone Derivatives

Key Observations :

Electronic and Steric Effects

Electron-Withdrawing Groups (EWGs) :

- The chlorine atom in 1-(4-Chloro-benzyl)-pyrazol-5-one increases electrophilicity at the carbonyl group, improving reactivity in coordination chemistry (e.g., metal complexation) .

- Trifluoromethyl groups (e.g., in 3-(trifluoromethyl)pyrazol-5-one derivatives) further enhance electron withdrawal, as evidenced by 19F-NMR shifts (δ = 99.78 ppm) and increased thermal stability .

- Steric Effects: Bulky substituents (e.g., 3,5-di-t-butyl) reduce molecular planarity, decreasing π-π stacking interactions but improving solubility in non-polar solvents .

Table 2: Functional Properties of Pyrazolone Derivatives

Notable Findings:

- Anti-inflammatory Activity : 3-Methyl pyrazol-5-one derivatives (e.g., 3-methyl-1-phenyl-pyrazol-5-one) exhibit significant activity in carrageenan-induced edema models, attributed to COX-2 inhibition .

- Coordination Chemistry : Zn(II) complexes with arylazo-pyrazol-5-one ligands show tunable HOMO-LUMO gaps (calculated via DFT), making them suitable for optoelectronic applications .

準備方法

Condensation of Ethyl Acetoacetate with 4-Chloro-benzyl Hydrazine

The most widely documented approach for synthesizing pyrazol-5-one derivatives involves the condensation of β-ketoesters with hydrazine derivatives. For 1-(4-chloro-benzyl)-pyrazol-5-one, ethyl acetoacetate reacts with 4-chloro-benzyl hydrazine under reflux conditions. This method, adapted from analogous pyrazolone syntheses , proceeds via cyclocondensation to form the pyrazolone ring.

Reaction Conditions :

-

Solvent : Ethanol or methanol (20–30 mL per gram of substrate)

-

Temperature : Reflux (78–80°C for ethanol)

-

Catalyst : Acetic acid (3–5 mol%) to protonate the hydrazine and facilitate nucleophilic attack .

-

Time : 4–6 hours, monitored by TLC for completion.

Workup :

The crude product precipitates upon cooling and is recrystallized from ethanol/water (1:3 v/v) to yield white crystals. Reported yields for analogous compounds range from 85–92% .

Characterization Data :

-

1H-NMR (CDCl₃) : δ 2.25 (s, 3H, CH₃), 5.12 (s, 2H, CH₂), 6.82–7.45 (m, 4H, Ar-H), 8.21 (s, 1H, pyrazole-H) .

Oxidation of 1-(4-Chloro-benzyl)-pyrazolidin-3-one

A patented method for synthesizing pyrazole alcohols offers a pathway adaptable to pyrazol-5-one derivatives. The oxidation of 1-(4-chloro-benzyl)-pyrazolidin-3-one using ferric chloride (FeCl₃) in an acidic solvent achieves high regioselectivity.

Procedure :

-

Substrate Preparation : 1-(4-Chloro-benzyl)-pyrazolidin-3-one is synthesized via cyclization of 4-chloro-benzylamine with diethyl malonate .

-

Oxidation :

Workup :

Post-reaction, the mixture is concentrated under vacuum, and water is added to precipitate the product. Adjusting the pH to 6–7 with NaOH yields 1-(4-chloro-benzyl)-pyrazol-5-one in 99% purity (HPLC) .

Advantages :

-

Scalability : Suitable for industrial production due to low solvent consumption and minimal byproducts.

Tautomerism Control via Calcium Hydroxide-Mediated Cyclization

Preventing O-acylation is critical in pyrazolone synthesis. A study using calcium hydroxide (Ca(OH)₂) demonstrates its dual role in tautomer control and acid scavenging . For 1-(4-chloro-benzyl)-pyrazol-5-one, this method ensures selective C-4 functionalization.

Protocol :

-

Substrate : 3-Methyl-1-(4-chloro-benzyl)-1H-pyrazol-5-one.

-

Base : Ca(OH)₂ (2 equiv.) in ethanol.

Outcome :

The enol form is stabilized via complexation with Ca²⁺, suppressing undesired O-acylation. The product is isolated in 90–95% yield after recrystallization from ethyl acetate .

Spectral Validation :

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Optimization Challenges

-

Condensation Mechanism : Ethyl acetoacetate’s keto-enol tautomerism enables nucleophilic attack by hydrazine, followed by cyclodehydration . The 4-chloro-benzyl group’s electron-withdrawing effect slightly reduces reaction rates compared to phenyl analogs .

-

Oxidation Pathway : FeCl₃ acts as a Lewis acid, facilitating hydride transfer and aromatization . Excess FeCl₃ may lead to overoxidation, necessitating precise stoichiometry.

-

Solvent Impact : Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification. Ethanol balances cost and efficiency .

Industrial and Environmental Considerations

Q & A

Q. What are the optimized synthetic routes for 1-(4-Chloro-benzyl)-pyrazol-5-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves condensation reactions between substituted benzyl halides and pyrazolone precursors. Key steps include controlling temperature (e.g., reflux in ethanol) and using catalysts like acids or bases. For example, a yield of 84.5% was achieved via a modified Jensen method using ethanol as the solvent and slow evaporation for crystallization . Optimizing solvent polarity and reaction time minimizes by-products, as observed in analogous pyrazolone syntheses .

Q. What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Single-crystal X-ray diffraction (SXRD) is essential for determining bond lengths, angles, and dihedral angles. For instance, SXRD revealed that the chlorophenyl and phenyl rings in related pyrazolones form dihedral angles of 18.23° and 8.35° with the pyrazolone core, indicating conjugation . Complementary techniques include:

Q. How can weak intermolecular interactions stabilize the crystal lattice of pyrazolone derivatives?

Crystal cohesion is maintained via C–H⋯O hydrogen bonds and C–H⋯π interactions. For example, in 1-(4-chlorophenyl)-3-phenyl-pyrazol-5-one, these interactions create a layered structure, as shown in Table 1 of the crystallographic data . Such interactions are critical for predicting solubility and stability in solid-state applications.

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) of 1-(4-Chloro-benzyl)-pyrazol-5-one derivatives influence their coordination chemistry with transition metals?

DFT calculations (e.g., B3LYP/6-311G(d,p)) reveal that small HOMO-LUMO gaps (~3–4 eV) in pyrazolone-Zn(II) complexes facilitate charge transfer, enhancing catalytic or photophysical properties . For Co(II) complexes, ligand-to-metal charge transfer (LMCT) bands in UV-Vis spectra correlate with antimicrobial activity, suggesting redox-active behavior .

Q. What methodologies resolve contradictions in biological activity data across pyrazolone derivatives?

Discrepancies in antitumor or antimicrobial efficacy (e.g., varying IC₅₀ values) require systematic validation:

- Dose-response assays : Compounds RA1, RA4, and RA9 showed superior activity against Ehrlich ascites carcinoma (EAC) compared to 5-fluorouracil .

- Structure-activity relationship (SAR) studies : Electron-withdrawing groups (e.g., -Cl) enhance bioactivity by modulating electron density on the pyrazolone ring .

- In vivo models : Carrageenan-induced edema tests validate anti-inflammatory potential .

Q. How can computational tools like SHELX refine crystallographic data for pyrazolone derivatives with twinning or high disorder?

SHELXL employs least-squares refinement to handle high-resolution or twinned data. For example, hydrogen atoms are placed geometrically (C–H = 0.93–0.97 Å) and refined isotropically, achieving R-factors < 0.05 in related structures . For macromolecular applications, SHELXPRO interfaces with density modification tools to resolve phase problems .

Q. What strategies improve the solvent extraction efficiency of pyrazolone derivatives for metal ions?

Modifying substituents (e.g., -Cl or -CH₃) alters chelation strength. Pyrazolones with electron-donating groups show higher extraction efficiency for rare earth ions (e.g., La³⁺, Ce³⁺) due to enhanced Lewis basicity . Solvent polarity (e.g., chloroform vs. ethanol) also impacts partition coefficients, as demonstrated in liquid-liquid extraction studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。